Ilexoside D

説明

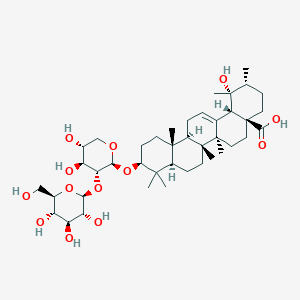

The compound “(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid” is a pentacyclic triterpenoid derivative characterized by a highly functionalized structure. Its core framework includes a picene backbone substituted with hydroxyl groups, methyl groups, and a glycosylated side chain. This compound belongs to the ursane-type triterpenoid family, a class known for diverse bioactivities, including anti-inflammatory, anticancer, and antimicrobial properties . Its identification in Serjania triquetra via TLC and comparison with authentic standards highlights its natural origin and relevance in traditional medicine .

特性

IUPAC Name |

(1R,2S,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66O13/c1-20-10-15-41(35(48)49)17-16-38(5)21(32(41)40(20,7)50)8-9-25-37(4)13-12-26(36(2,3)24(37)11-14-39(25,38)6)53-34-31(27(44)22(43)19-51-34)54-33-30(47)29(46)28(45)23(18-42)52-33/h8,20,22-34,42-47,50H,9-19H2,1-7H3,(H,48,49)/t20-,22+,23+,24-,25+,26-,27-,28+,29-,30+,31+,32+,33-,34-,37-,38+,39+,40+,41-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDDWIKJZNNKBQ-FGIVEGHUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1(C)O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H66O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

合成経路と反応条件: イレクソサイドDの合成は、その複雑な構造のために複雑です。 通常、複数のグリコシル化と保護-脱保護のシーケンスを伴います。 出発原料は通常、トリテルペノイドアグリコンであり、酸性または塩基性条件下でグリコシルドナーを使用してグリコシル化反応を受けます。 保護基は、目的の位置で選択的なグリコシル化を確実に行うために使用されます。

工業生産方法: イレクソサイドDの工業生産は、主に天然資源、特にIlex pubescensの根からの抽出によって行われます。 抽出プロセスには以下が含まれます。

植物材料の粉砕: 表面積を増やすため。

溶媒抽出: メタノールやエタノールなどの溶媒を使用。

精製: 高性能液体クロマトグラフィー(HPLC)などのクロマトグラフィー技術を使用して、高純度のイレクソサイドDを単離する.

化学反応の分析

反応の種類: イレクソサイドDは、以下を含むさまざまな化学反応を受けます。

酸化: この反応は、化合物に存在するヒドロキシル基を変性させる可能性があります。

還元: 還元反応は、構造内のカルボニル基を変更できます。

置換: グリコシル化反応は、アグリコンに糖部分を加える置換の一種です。

一般的な試薬と条件:

酸化: 酸性条件下で過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの試薬。

還元: 無水溶媒中の水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)。

置換: 三フッ化ホウ素エーテル錯体(BF3·OEt2)などのルイス酸の存在下で、グリコシルブロミドまたはトリクロロアセチミデートなどのグリコシルドナー。

主要な生成物: これらの反応の主要な生成物は、標的となる特定の官能基に依存します。 例えば、酸化はカルボン酸の形成につながる可能性があり、還元はカルボニル基からアルコールを生成する可能性があります。

科学的研究の応用

Pharmaceutical Applications

- Antioxidant Properties : Research indicates that compounds similar to this structure exhibit significant antioxidant activity. They can scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial in the development of therapeutic agents aimed at preventing oxidative damage associated with chronic diseases such as cancer and cardiovascular disorders .

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammation processes. This makes it a candidate for developing anti-inflammatory drugs .

- Antimicrobial Activity : Compounds with similar structures have been tested for their antimicrobial properties against various pathogens. Their effectiveness against bacteria and fungi highlights their potential use in developing new antibiotics or antifungal treatments .

Biochemical Applications

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This can be particularly useful in designing drugs for metabolic disorders where enzyme regulation is critical .

- Modulation of G-Protein Coupled Receptors (GPCRs) : There is emerging evidence that similar compounds can interact with GPCRs which are vital in many physiological processes. This interaction can lead to the development of novel therapeutic agents targeting various diseases linked to GPCR dysfunctions .

Agricultural Applications

- Plant Growth Regulators : Some derivatives of this compound have been explored as growth regulators in agriculture. They can enhance plant growth and resistance to stressors such as drought or disease .

- Natural Pesticides : The antimicrobial properties extend to pest control applications where these compounds can be utilized as natural pesticides or fungicides in sustainable agriculture practices .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Research on Antioxidant Activity | Antioxidant properties | Demonstrated significant radical scavenging activity comparable to established antioxidants. |

| Inflammatory Pathway Modulation | Anti-inflammatory effects | Showed inhibition of TNF-alpha production in vitro models. |

| Antimicrobial Testing | Antimicrobial activity | Effective against E.coli and Staphylococcus aureus strains. |

作用機序

イレクソサイドDは、主に凝固カスケードの重要な開始因子である組織因子(TF)との相互作用を通じてその効果を発揮します。 TF活性を阻害することにより、イレクソサイドDはTF-第VIIa複合体の形成を防ぎ、それによりトロンビンの生成と血栓の形成を抑制します 。 このメカニズムには、第Xaの阻害やプロトロンビン活性化のダウンレギュレーションなどのさまざまな分子経路の調節が含まれます .

類似化合物:

- イレクサポニンA1

- イレクサポニンB1

- イレクサポニンC1

比較: イレクソサイドDは、これらの化合物の中で、その特定のグリコシル化パターンと特定の糖部分の存在によりユニークです。 この構造的な特異性は、その独自の生物活性、特に強力な抗凝固作用と抗血栓作用に貢献しています .

類似化合物との比較

Structural Comparison with Similar Compounds

The compound shares structural similarities with other triterpenoids but differs in substitution patterns, glycosylation, and stereochemistry. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations:

Glycosylation: The target compound features a trisaccharide moiety (linked via glucose derivatives), enhancing its hydrophilicity compared to non-glycosylated analogs like ursolic acid .

Methylation : It has seven methyl groups , more than barbinervic acid (six methyl groups), contributing to increased lipophilicity .

Bioactivity Modulation: Glycosylation in triterpenoids (e.g., Platycodin D) is associated with improved solubility and bioavailability, suggesting similar advantages for the target compound .

Pharmacological Activity Comparison

Table 2: Predicted and Experimentally Validated Targets

Key Findings:

- Unlike Platycodin D, which inhibits Hedgehog signaling, the target compound is predicted to interact with GPCRs and nuclear receptors , indicating divergent mechanisms .

生物活性

The compound identified as (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a complex organic molecule with potential biological activities. This article aims to explore its biological activity based on existing research findings and case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 478.68 g/mol. Its intricate structure includes multiple hydroxyl groups and a tetradecahydropicene backbone that may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C30H50O7 |

| Molecular Weight | 478.68 g/mol |

| IUPAC Name | Complex as stated |

| Solubility | Not specified |

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in cells. A study demonstrated that polyphenolic compounds can scavenge free radicals effectively .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens. In vitro studies have highlighted its effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were reported between 0.16 and 0.63 mg/mL .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is linked to its ability to inhibit pro-inflammatory cytokines and pathways such as COX-1 and MAPK. Inflammation is a critical factor in many chronic diseases; thus, compounds that can modulate inflammatory responses are of great interest in therapeutic applications .

Cytotoxicity Studies

Preliminary cytotoxicity assessments have revealed that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is essential for developing anticancer agents with fewer side effects .

Case Studies

- Study on Antioxidant Capacity : A study evaluated the antioxidant capacity of various natural compounds similar to the target compound using DPPH radical scavenging assays. Results showed significant antioxidant activity correlating with the presence of hydroxyl groups in the structure .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial effects of various extracts from plants containing similar compounds. The extracts demonstrated potent activity against respiratory tract pathogens .

- Cytotoxicity Against Cancer Cells : A comprehensive study assessed the cytotoxic effects of several triterpenoids on human cancer cell lines. The findings indicated that certain structural features enhanced cytotoxicity while maintaining low toxicity to normal cells .

Q & A

Q. Table 1: Reaction Conditions for Glycosylation

| Parameter | Optimal Value | Reference |

|---|---|---|

| Temperature | 0°C → RT | |

| Solvent | Dry DCM | |

| Catalyst | BF₃·Et₂O (0.1 equiv) | |

| Donor/Acceptor Ratio | 1.2:1 |

Basic Question: How are physical-chemical properties (e.g., logP, solubility) determined for this compound?

Methodological Answer:

- logP : Use reversed-phase HPLC (C18 column, methanol/water) with reference standards .

- Solubility : Perform shake-flask method in buffered solutions (pH 1.2–7.4) with UV-Vis quantification .

- Thermal stability : Conduct DSC/TGA to identify melting/decomposition points .

Advanced Question: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

Discrepancies arise from assay variability. Mitigate via:

- Standardized protocols : Use CLSI guidelines for antimicrobial assays; control solvent (DMSO ≤0.1%) .

- Purity validation : Ensure >95% purity via LC-MS and ¹H/¹³C NMR .

- Dose-response curves : Compare EC₅₀ values under identical conditions (e.g., 37°C, 5% CO₂ for cell-based assays) .

Advanced Question: What computational approaches predict metabolic stability of this compound?

Methodological Answer:

- In silico metabolism : Use Schrödinger’s ADMET Predictor or MetaCore to identify cytochrome P450 oxidation sites .

- Molecular docking : Simulate binding to CYP3A4/2D6 isoforms (PDB IDs: 4NY4, 5T3Z) to assess susceptibility .

- In vitro validation : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-HRMS .

Basic Question: What analytical techniques confirm functional group integrity post-synthesis?

Methodological Answer:

- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and carboxylic acid (1700–1750 cm⁻¹) groups .

- ²H NMR : Identify methine protons (δ 3.0–5.0 ppm) in the triterpene core .

- HRMS : Validate molecular formula (e.g., m/z 602.397 [M+H]⁺ for C₃₉H₅₄O₅) .

Advanced Question: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

- Core modifications : Synthesize analogs with varied substituents at C10 (e.g., coumaroyl vs. cinnamoyl groups) .

- Bioisosteric replacement : Replace the carboxylic acid with tetrazole or sulfonamide groups to assess potency .

- 3D-QSAR : Use CoMFA/CoMSIA models to correlate steric/electronic features with activity .

Basic Question: What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles; replace gloves every 2 hours .

- Ventilation : Use fume hoods for weighing/purification to avoid inhalation of fine particulates .

- Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal .

Advanced Question: How to validate the compound’s mechanism of action in biological systems?

Methodological Answer:

- CRISPR-Cas9 knockout : Target putative receptors (e.g., STAT3 or NF-κB) in cell lines .

- Pull-down assays : Use biotinylated probes to identify binding partners in lysates .

- Transcriptomics : Perform RNA-seq to map downstream gene regulation .

Basic Question: What chromatographic methods achieve high-resolution separation of diastereomers?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。